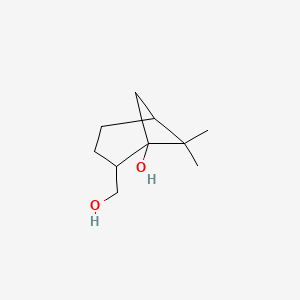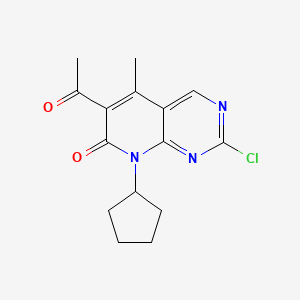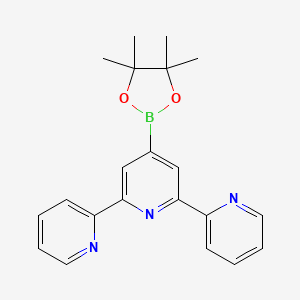
(1R)-(-)-trans-Pinane-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-(-)-trans-Pinane-1,10-diol: trans-1,10-Dihydroxy-1,10-dimethylbicyclo[2.2.2]octane , is a bicyclic compound with a unique structure. It belongs to the class of pinane derivatives and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in the pinane framework.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for the preparation of (1R)-(-)-trans-Pinane-1,10-diol . One common method involves the reduction of the corresponding ketone precursor. Here’s a typical synthetic route:
Reduction of trans-Pinane-1,10-dione:
b. Industrial Production Methods: Industrial production methods may involve large-scale reduction processes using specialized catalysts and optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
(1R)-(-)-trans-Pinane-1,10-diol: can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or other functionalized derivatives.
Reduction: As mentioned earlier, reduction of the ketone precursor leads to the diol.
Substitution: The hydroxyl groups can undergo substitution reactions.
Acid-Catalyzed Reactions: Acid-catalyzed dehydration or esterification reactions are possible.
Common reagents and conditions depend on the specific reaction type and desired products.
Applications De Recherche Scientifique
(1R)-(-)-trans-Pinane-1,10-diol: finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Used in fragrance and flavor formulations.
Mécanisme D'action
The exact mechanism of action for (1R)-(-)-trans-Pinane-1,10-diol depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
(1R)-(-)-trans-Pinane-1,10-diol: stands out due to its unique bicyclic structure. Similar compounds include other pinane derivatives, such as (1S)-(+)-Camphor and (1R,2R)-1,2-Diphenylethylenediamine .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3 |
Clé InChI |
YXPRXLGCXIMBPD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1(C2)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)



